![molecular formula C23H27N5O3 B2427827 N-(3-methoxypropyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1251624-61-9](/img/structure/B2427827.png)
N-(3-methoxypropyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
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Description
N-(3-methoxypropyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxypropyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxypropyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
Novel Compound Synthesis
The synthesis of novel compounds, including various heterocyclic derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their potential anti-inflammatory and analgesic activities. These compounds, derived from visnaginone and khellinone, showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential in drug development for inflammatory conditions (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Applications
Pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. The creation of new compounds with variable and modest activity against bacteria and fungi underscores the ongoing search for more effective antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Cytotoxicity and Cancer Research
Research into pyrazole and pyrazolopyrimidine derivatives has shown that these compounds have in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer therapy (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Renin Inhibition for Hypertension
Benzimidazole derivatives have been identified as potent and orally bioavailable renin inhibitors, offering a promising approach for treating hypertension. These compounds demonstrated significant plasma renin inhibition, presenting a new avenue for hypertension management (Hidekazu Tokuhara et al., 2018).
Anti-inflammatory Activity
The synthesis and evaluation of ibuprofen analogs have led to the discovery of compounds with potent anti-inflammatory activity, providing insights into the development of new therapeutic agents for inflammation-related diseases (A. Rajasekaran, P. Sivakumar, B. Jayakar, 1999).
properties
IUPAC Name |
N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-16-6-13-25-22(29)18-10-14-28(15-11-18)21-19(9-5-12-24-21)23-26-20(27-31-23)17-7-3-2-4-8-17/h2-5,7-9,12,18H,6,10-11,13-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUMNAZWJIHAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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